molecular formula C22H19N3O3 B10867298 3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol

3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol

Cat. No.: B10867298
M. Wt: 373.4 g/mol
InChI Key: AATXDIQVGANLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives.

Preparation Methods

The synthesis of 3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol involves multi-component reactions (MCRs), which are highly efficient in creating complex molecules. One common synthetic route includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the biological context and specific application .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[11-(furan-2-yl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]propan-1-ol

InChI

InChI=1S/C22H19N3O3/c23-21-19-18(17-7-3-12-27-17)16-9-8-14-5-1-2-6-15(14)20(16)28-22(19)24-13-25(21)10-4-11-26/h1-3,5-9,12-13,18,23,26H,4,10-11H2

InChI Key

AATXDIQVGANLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=CO5)C(=N)N(C=N4)CCCO

Origin of Product

United States

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